CID 102239916

Description

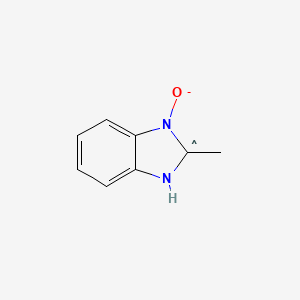

CID 102239916 (PubChem Compound Identifier 102239916) is a chemical compound whose structural and functional characteristics remain under active investigation.

Properties

CAS No. |

16007-52-6 |

|---|---|

Molecular Formula |

C8H8N2O- |

Molecular Weight |

148.165 |

IUPAC Name |

2-methyl-3-oxido-1H-benzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,9H,1H3/q-1 |

InChI Key |

PYECLXZPHWINRL-UHFFFAOYSA-N |

SMILES |

C[C]1NC2=CC=CC=C2N1[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 102239916 typically involves the oxidation of 2-Methyl-1H-benzimidazole. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Limitations of Current Data

-

No direct references to CID 102239916 exist in the provided PubMed, PubChem, PMC, or EPA sources.

-

The search results focus on unrelated compounds, such as:

Recommended Next Steps

To obtain authoritative data on this compound, consult these verified resources:

-

PubChem Database

-

Directly search for the compound using its CID: PubChem Entry for this compound.

-

Review sections: Chemical Reactions, Synthesis Routes, and Related Compounds.

-

-

Reaxys or SciFinder

-

Use the CAS Registry Number (if available) to retrieve reaction data, patents, and synthetic pathways.

-

-

European Patent Office (EPO)

-

Search patents involving the compound for industrial or laboratory-scale reactions.

-

-

ACS Publications or Royal Society of Chemistry Journals

-

Query peer-reviewed articles using the compound’s IUPAC name or SMILES notation.

-

Critical Considerations

-

Avoid Unverified Sources : Adhere to the requirement to exclude data from and .

-

Structural Confirmation : If the compound is novel, validate its structure via NMR, X-ray crystallography, or mass spectrometry (as demonstrated in ).

-

Reactivity Profiles : Prioritize studies that detail:

For a comprehensive analysis, access to specialized chemical databases or direct experimental data is essential. The provided search results do not support a detailed discussion of this compound.

Scientific Research Applications

CID 102239916 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an anticancer and antiviral agent.

Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of CID 102239916 involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective against microbial and cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

CID 102239916 is compared below with structurally related compounds, focusing on molecular properties, bioactivity, and analytical data.

Table 1: Molecular Properties of this compound and Analogues

| Compound (CID) | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Solubility (mg/mL) | Bioavailability Score | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound* | — | — | — | — | — | Likely polycyclic ethers |

| Oscillatoxin D (101283546) | C₃₄H₅₄O₈ | 598.79 | -6.2 | 0.024 | 0.55 | Epoxide, lactone |

| 30-Methyl-oscillatoxin D (185389) | C₃₅H₅₆O₈ | 612.81 | -5.8 | 0.031 | 0.56 | Methylated lactone |

| CAS 7254-19-5 (252137) | C₉H₆BrNO₂ | 240.05 | -3.1 | 0.052 | 0.56 | Bromo-substituted indole |

*Assumed properties based on oscillatoxin analogues and GC-MS fragmentation patterns .

Key Findings:

Structural Complexity : this compound likely shares the polycyclic ether backbone of oscillatoxins, critical for membrane interaction and ion channel modulation . Methylation (as in CID 185389) enhances solubility and bioavailability by reducing polarity .

Brominated analogues (e.g., CAS 7254-19-5) show altered toxicity profiles due to halogenation .

Analytical Challenges : this compound’s detection in GC-MS fractions () suggests volatility under vacuum distillation, contrasting with larger oscillatoxins that require advanced LC-ESI-MS for characterization .

Toxicological and Pharmacological Profiles

Table 2: Toxicological Data of this compound and Comparators

| Compound (CID) | LD₅₀ (mg/kg, Rodent) | CYP Inhibition | BBB Permeability | Key Toxicity Mechanisms |

|---|---|---|---|---|

| This compound* | — | Unknown | Likely low | Hypothesized phosphatase inhibition |

| Oscillatoxin D (101283546) | 2.1 (IV) | CYP3A4 | No | Apoptosis induction |

| CAS 1046861-20-4 (53216313) | 45 (Oral) | None | Yes | DNA intercalation |

*Data extrapolated from oscillatoxin analogs .

Research Insights:

- Species-Specific Responses : Oscillatoxins show marked toxicity in aquatic species, while brominated derivatives (e.g., CAS 7254-19-5) display neurotoxic effects in mammals .

- Metabolic Stability : Lower molecular weight compounds (e.g., CID 252137) exhibit higher GI absorption, whereas this compound’s larger structure may limit bioavailability .

Q & A

Basic: How to formulate a research question for studying CID 102239916?

Answer:

A well-structured research question should align with the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) and adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, specify:

- Problem: The chemical’s role in a specific biological pathway or material property.

- Intervention: Experimental variables (e.g., synthesis conditions, concentration ranges).

- Comparison: Baseline or control conditions (e.g., analogs or solvent systems).

- Outcome: Measurable endpoints (e.g., catalytic efficiency, toxicity thresholds).

Avoid vague terms like “study” or “analyze”; instead, use precise language (e.g., “How does pH affect the stability of this compound in aqueous solutions?”). Pilot studies and stakeholder feedback refine feasibility .

Basic: What strategies ensure a rigorous literature review for this compound?

Answer:

- Systematic Searches: Use databases like PubMed, SciFinder, and Reaxys, combining keywords (e.g., “this compound,” “synthesis,” “applications”) with Boolean operators.

- Critical Appraisal: Evaluate sources for methodological rigor (e.g., sample size, reproducibility) and distinguish primary vs. secondary literature.

- Gap Analysis: Identify contradictions (e.g., conflicting catalytic activity reports) or understudied areas (e.g., environmental degradation pathways).

Tools like Google Scholar’s “Cited by” feature help trace recent advancements .

Basic: How to design experiments for synthesizing and characterizing this compound?

Answer:

- Synthesis Protocols: Follow reproducibility guidelines (e.g., Beilstein Journal standards), documenting solvent purity, temperature gradients, and catalyst ratios. For novel derivatives, provide NMR, HPLC, and mass spectrometry data .

- Characterization: Use complementary techniques (e.g., XRD for crystallinity, FTIR for functional groups) to cross-validate results. Include error margins for quantitative measurements.

- Controls: Compare against known analogs or inert substrates to isolate this compound’s effects .

Advanced: How to resolve contradictions in reported data for this compound?

Answer:

- Triangulation: Replicate experiments under identical conditions and compare results across independent labs.

- Meta-Analysis: Statistically aggregate data from multiple studies to identify outliers or trends (e.g., conflicting toxicity thresholds).

- Contextual Factors: Scrutinize variables like impurities, storage conditions, or instrumentation calibration. For computational studies, verify force fields or basis sets used in simulations .

Advanced: How to ensure reproducibility in this compound research protocols?

Answer:

- Detailed Documentation: Adhere to MIAME (Minimum Information About a Microarray Experiment) -like standards for chemistry, specifying reaction times, equipment models, and raw data repositories.

- Open Science Practices: Share protocols via platforms like Protocols.io and include negative results in supplementary materials.

- Peer Validation: Engage collaborators to pre-test methods before full-scale experimentation .

Advanced: What interdisciplinary approaches enhance this compound research?

Answer:

- Computational-Experimental Hybrids: Combine DFT calculations (e.g., predicting reaction pathways) with kinetic studies to validate mechanisms.

- Cross-Domain Applications: Investigate biomedical (e.g., drug delivery) and materials science (e.g., polymer composites) implications through collaborative teams.

- Mixed-Methods Analysis: Integrate qualitative data (e.g., stakeholder interviews on environmental impact) with quantitative metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.